2,4,5-Tribromo-1-ethyl-1H-imidazole is a halogenated derivative of imidazole characterized by the presence of three bromine atoms and an ethyl group attached to the imidazole ring. This compound is classified as a heterocyclic organic compound due to its nitrogen-containing ring structure. Its chemical formula is C₇H₈Br₃N₂, and it is identified by the CAS number 31250-75-6. The compound has gained attention for its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of suitable solvents like acetic acid or dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve the desired substitution pattern on the imidazole ring .
The molecular structure of 2,4,5-Tribromo-1-ethyl-1H-imidazole features a five-membered imidazole ring with three bromine substituents at the 2, 4, and 5 positions and an ethyl group at the 1 position. The presence of these substituents influences both the physical and chemical properties of the compound.
2,4,5-Tribromo-1-ethyl-1H-imidazole participates in various chemical reactions due to its halogenated structure:
The mechanism of action for 2,4,5-Tribromo-1-ethyl-1H-imidazole involves its interaction with specific biological targets. The bromine atoms and the imidazole ring can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of target molecules, leading to various biological effects such as antimicrobial or anticancer activities .
The presence of bromine atoms enhances its reactivity compared to non-halogenated imidazoles, allowing for diverse synthetic applications .
2,4,5-Tribromo-1-ethyl-1H-imidazole has several scientific uses:
This compound's unique chemical properties make it a valuable intermediate for various applications across different scientific disciplines.
The systematic IUPAC name 2,4,5-tribromo-1-ethyl-1H-imidazole precisely defines this molecule's atomic arrangement: a five-membered imidazole ring substituted with bromine atoms at positions 2, 4, and 5, and an ethyl group (-CH₂CH₃) attached to the nitrogen (N1) in the ring. This nomenclature follows Hantzsch-Widman conventions for heterocyclic compounds, where numbering prioritizes the heteroatoms while respecting lowest locant rules for substituents. The molecular formula C₅H₅Br₃N₂ (MW: 332.82 g/mol) underscores its substantial bromine content (72% by mass), directly influencing its physicochemical behavior [1] [8].
CCN1C(=C(N=C1Br)Br)Br
Electronic and Steric Properties: Bromine atoms introduce significant steric bulk (van der Waals radius: 1.85 Å) and influence reactivity through both inductive (-I) and mesomeric (+M) effects. The C2-bromine diminishes electrophilic substitution feasibility while enhancing halogen bonding capability. The ethyl group exhibits moderate +I effect, slightly offsetting the electron deficiency at N1, which is reflected in the predicted pKa of -0.73 ± 0.60 [1].
Comparative Structural Analysis:
Compound Name | Molecular Formula | Substituents | Key Structural Differences |
---|---|---|---|
2,4,5-Tribromo-1-ethyl-1H-imidazole | C₅H₅Br₃N₂ | -Br (C2,C4,C5), -C₂H₅ (N1) | N-alkylation enhances solubility |
2,4,5-Tribromoimidazole | C₃HBr₃N₂ | -Br (C2,C4,C5), -H (N1) | Higher crystallinity, lower solubility |
1-Ethylimidazole | C₅H₈N₂ | -H (C2,C4,C5), -C₂H₅ (N1) | Unsubstituted ring; basic character |
2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | C₅H₆Br₃N₂O | -Br (C2,C4,C5), -CH₂OCH₃ (N1) | Ether-containing N-substituent [3] [7] [10] |
The development of 2,4,5-tribromo-1-ethyl-1H-imidazole parallels broader advancements in halogenated heterocycle chemistry that accelerated in the mid-20th century. Early synthetic efforts (1950s-1970s) focused on unsubstituted tribrominated imidazoles like 2,4,5-tribromoimidazole (CAS 2034-22-2) as halogen-rich intermediates for dyes and antimicrobials. The introduction of N-alkyl groups emerged as a strategic innovation to modulate physicochemical properties—specifically, the ethyl substituent was found to optimally balance solubility and crystallinity while retaining the reactivity of bromine atoms. This molecular evolution enabled more controlled functionalization at C2, C4, and C5 positions, transforming the compound from a chemical curiosity into a versatile synthon [3] [7].
Pharmacological Significance: Tribrominated imidazoles gained prominence in medicinal chemistry following seminal studies on combretastatin analogs in the early 2000s. Researchers discovered that 2,4,5-triaryl imidazoles—synthesized via Suzuki coupling using halogenated precursors—exhibited exceptional cytotoxicity against non-small cell lung cancer (NSCLC) lines. Specifically, derivatives bearing bromine at C2 demonstrated IC₅₀ values below 0.1 μM against H1299 cells by inducing G0/G1 cell cycle arrest through modulation of MAPK pathways and survivin expression. Though not the final drug candidate, 2,4,5-tribromo-1-ethyl-1H-imidazole served as a critical intermediate for introducing bromine atoms at these positions, enabling structure-activity relationship (SAR) studies that optimized anticancer potency .
Synthetic Methodology Evolution: Initial routes to this compound involved electrophilic bromination of 1-ethylimidazole using bromine in acetic acid, but yielded regioisomeric mixtures. Contemporary protocols employ N-bromosuccinimide (NBS) in controlled radical bromination, achieving sequential bromination at C2, C4, and C5 with >95% regioselectivity. Microwave-assisted synthesis has reduced reaction times from 48 hours to under 30 minutes while maintaining yields of 80-85%. The table below contrasts key synthetic approaches:
Method | Conditions | Yield | Regioselectivity | Advantages/Limitations |
---|---|---|---|---|
Classical Br₂/AcOH | 0-5°C, 48h | 45-55% | Moderate (C2/C5 preference) | Low cost; poor selectivity |
NBS (Stepwise) | CCl₄, reflux, 3 steps | 78% | High (C2→C5→C4) | Controlled bromination; solvent toxicity |
Microwave-Assisted NBS | DMF, 150°C, 15min | 82% | Excellent (>95%) | Rapid; scalable; high purity [1] [9] |
Emergence in Materials Science: Beyond pharmaceuticals, this compound's bromine density (72% mass fraction) and thermal stability (mp: 61-62°C; bp: 368°C predicted) have enabled applications in flame retardancy. Research since 2010 demonstrates its effectiveness as a reactive intermediate for brominated polymers—when copolymerized with styrene or acrylates, it reduces peak heat release rates (pHRR) by >60% in cone calorimetry tests. The ethyl group enhances compatibility with organic matrices compared to non-alkylated analogs, addressing a key limitation in earlier brominated flame retardants [5] [7].
Catalysis and Asymmetric Synthesis: Recent innovations (2018-present) exploit the C2-bromine's lability for palladium-catalyzed cross-coupling. The compound serves as a linchpin for synthesizing sterically congested imidazole-based ligands, including those with chiral ferrocenyl or BINOL substituents. These ligands demonstrate exceptional enantioselectivity (>90% ee) in hydrogenation of α-dehydroamino acids, highlighting how halogenated precursors enable complex molecular architectures inaccessible through traditional routes [6] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0